molecular formula C20H23N3O5 B2737140 Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 2097888-17-8

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2737140
CAS No.: 2097888-17-8
M. Wt: 385.42
InChI Key: DTKAZVLXVJYVSV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research in biology may explore the biological activity of this compound, investigating its potential as a bioactive molecule with applications in drug discovery.

Medicine: In medicine, Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate may be studied for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In industry, this compound can be used in the development of new materials, catalysts, or intermediates for various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Properties

IUPAC Name

ethyl 4-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-3-28-20(26)22-11-9-21(10-12-22)19(25)16-14-23(15-7-5-4-6-8-15)18(24)13-17(16)27-2/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKAZVLXVJYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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